N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide
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Overview
Description
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide is a complex organic compound featuring a pyrazole ring, a pyridine ring, and a picolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and a 1,3-dicarbonyl compound.
Pyridine Ring Formation: The pyridine ring can be synthesized via Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reactions: The pyrazole and pyridine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Picolinamide Formation: Finally, the picolinamide moiety is introduced through an amidation reaction, typically using picolinic acid and an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its structural versatility.
Mechanism of Action
The mechanism by which N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide
- N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
Uniqueness
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and interact with biological targets makes it a valuable compound in various research fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications for this versatile compound.
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-21-11-13(10-20-21)15-12(5-4-8-18-15)9-19-16(22)14-6-2-3-7-17-14/h2-8,10-11H,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLSYOPMFZARAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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